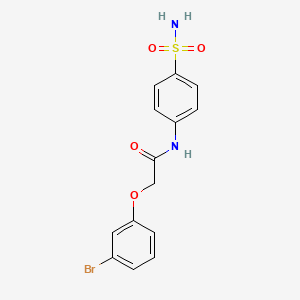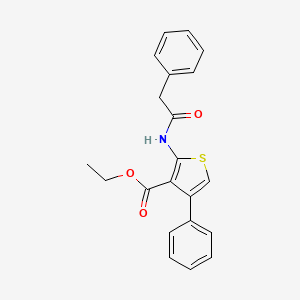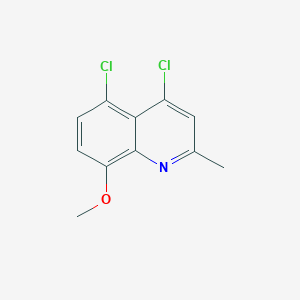
1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(4-Chlorophényl)-5-méthyl-2-(4-méthylphényl)pyrrole est un composé hétérocyclique qui présente un cycle pyrrole substitué par un groupe 4-chlorophényle en position 1, un groupe méthyle en position 5 et un groupe 4-méthylphényle en position 2.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 1-(4-Chlorophényl)-5-méthyl-2-(4-méthylphényl)pyrrole implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante consiste à faire réagir du 4-chlorobenzaldéhyde avec de la 4-méthylacétophénone en présence d'une base pour former un intermédiaire de type chalcone. Cet intermédiaire subit ensuite une cyclisation avec une amine, comme le pyrrole, en milieu acide ou basique pour donner le composé souhaité.
Méthodes de production industrielle : La production industrielle du 1-(4-Chlorophényl)-5-méthyl-2-(4-méthylphényl)pyrrole peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend généralement l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que l'utilisation de réacteurs à flux continu pour améliorer l'efficacité et la capacité d'adaptation.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-(4-Chlorophényl)-5-méthyl-2-(4-méthylphényl)pyrrole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour former les oxydes de pyrrole correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium pour réduire les doubles liaisons ou les groupes fonctionnels.
Substitution : Le composé peut subir des réactions de substitution électrophile aromatique, où les groupes chlore ou méthyle peuvent être remplacés par d'autres substituants à l'aide de réactifs appropriés.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrogène gazeux avec du palladium sur carbone comme catalyseur.
Substitution : Halogénation à l'aide de brome ou chlorination à l'aide de chlore gazeux.
Principaux produits :
Oxydation : Oxydes de pyrrole.
Réduction : Dérivés de pyrrole réduits.
Substitution : Dérivés de pyrrole halogénés ou alkylés.
Applications De Recherche Scientifique
Le 1-(4-Chlorophényl)-5-méthyl-2-(4-méthylphényl)pyrrole a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé potentiel pour le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de matériaux de pointe, tels que les semi-conducteurs organiques et les polymères conducteurs.
Mécanisme d'action
Le mécanisme d'action du 1-(4-Chlorophényl)-5-méthyl-2-(4-méthylphényl)pyrrole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, ce qui lui confère des propriétés anticancéreuses.
Composés similaires :
1-(4-Chlorophényl)-2-méthyl-2-phényl-5-(thiophène-2-yl)-1,2-dihydro-3H-pyrrole-3-one : Ce composé partage un noyau de pyrrole similaire, mais avec des substituants différents, conduisant à des propriétés chimiques et biologiques distinctes.
1-(4-Chlorophényl)pyrazole : Un autre composé hétérocyclique avec un groupe 4-chlorophényle, mais avec un cycle pyrazole au lieu d'un cycle pyrrole.
Unicité : Le 1-(4-Chlorophényl)-5-méthyl-2-(4-méthylphényl)pyrrole est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés électroniques et stériques distinctes
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: This compound shares a similar pyrrole core but with different substituents, leading to distinct chemical and biological properties.
1-(4-Chlorophenyl)pyrazole: Another heterocyclic compound with a 4-chlorophenyl group, but with a pyrazole ring instead of a pyrrole ring.
Uniqueness: 1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C18H16ClN |
|---|---|
Poids moléculaire |
281.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-methyl-5-(4-methylphenyl)pyrrole |
InChI |
InChI=1S/C18H16ClN/c1-13-3-6-15(7-4-13)18-12-5-14(2)20(18)17-10-8-16(19)9-11-17/h3-12H,1-2H3 |
Clé InChI |
NZIPXLYJICJPJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12121878.png)
![2-[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12121883.png)

![5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole](/img/structure/B12121891.png)


![[(4-Propoxynaphthyl)sulfonyl]indoline](/img/structure/B12121912.png)
![Boronic acid, B-[1-(2,2-dimethyl-1-oxopropyl)-1H-pyrrol-2-yl]-](/img/structure/B12121913.png)


![6-chloro-7-methyl-4-oxo-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B12121946.png)

![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)
